(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and a suitable pyrrolidine derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving carboxylic acids or methoxy groups.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties.
(3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.
Uniqueness
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-5,9-10,13H,6-7H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAROWKSOELNY-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376089 |
Source
|
Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-81-5 |
Source
|
Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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